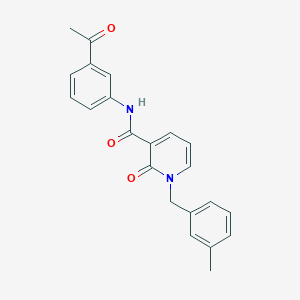

N-(3-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest within the field of organic chemistry, particularly in the synthesis and study of pyridine derivatives. These compounds are notable for their diverse chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and catalysis.

Synthesis Analysis

The synthesis of pyridine derivatives, including compounds similar to N-(3-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, often involves multistep chemical processes. One approach is the condensation reactions involving halo-substituted carboxamides and benzylpyrolidine derivatives or the multicomponent reactions that include the formation of dihydropyridine rings through cycloaddition or aza-Wittig reactions (Okawa et al., 1997).

Molecular Structure Analysis

The molecular structure of similar pyridine derivatives has been elucidated through techniques such as X-ray crystallography, which reveals the presence of hydrogen bonding that plays a crucial role in stabilizing the crystal structure. These studies provide valuable insights into the arrangement of atoms within the molecule and its electronic configuration (Xi Shu & S. Long, 2023).

Chemical Reactions and Properties

Pyridine derivatives participate in various chemical reactions, including aminomethylation, which is crucial for introducing amino groups into the pyridine ring, thereby modifying its chemical properties. These reactions are pivotal for creating functionalized pyridine derivatives with enhanced biological or catalytic activities (V. Dotsenko et al., 2007).

Scientific Research Applications

Synthesis and Biological Evaluation

- Novel derivatives of 6-oxo-pyridine-3-carboxamide, related in structure to the specified compound, were synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed broad-spectrum antibacterial activity and were equipotent to reference drugs against certain bacteria and fungi. The study highlights the potential for these derivatives in antimicrobial applications (El-Sehrawi et al., 2015).

Antimicrobial and Antifungal Agents

- A specific study synthesized novel 6-oxo-pyridine-3-carboxamide derivatives, finding some compounds with significant antibacterial and antifungal properties. These findings suggest the chemical framework's potential in developing new antimicrobial agents (El-Sehrawi et al., 2015).

Chemical Modification for Enhanced Biological Properties

- Chemical modification strategies aiming to optimize the biological properties of related compounds were explored. One study focused on methylation of the pyridine moiety to enhance analgesic properties, suggesting a method to potentially increase the biological efficacy of related compounds (Ukrainets et al., 2015).

Asymmetric Synthesis Applications

- Compounds structurally related to N-(3-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide were used as chiral auxiliaries in the asymmetric synthesis of amino acids, highlighting the compound's framework's utility in synthetic organic chemistry (Belokon’ et al., 2002).

Fluorescence Properties and Domino Synthesis

- A study on the domino synthesis of related 2-oxo-1,2-dihydropyridine-3-carboxamides revealed the formation of fluorescent compounds, indicating potential applications in materials science and chemical sensing (Ershov et al., 2015).

properties

IUPAC Name |

N-(3-acetylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-15-6-3-7-17(12-15)14-24-11-5-10-20(22(24)27)21(26)23-19-9-4-8-18(13-19)16(2)25/h3-13H,14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEIILPFALHRGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2491983.png)

![2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2491984.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2491989.png)

![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)